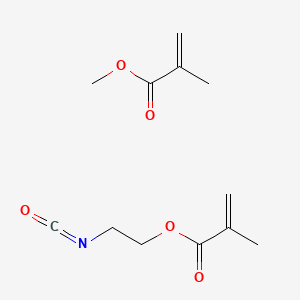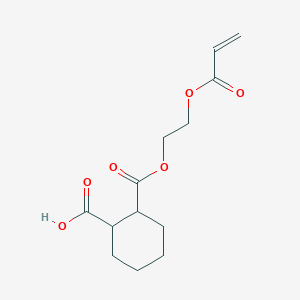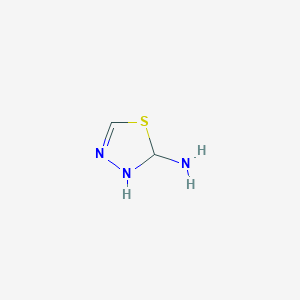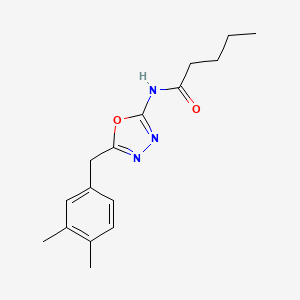![molecular formula C25H48F6N2O10Si2 B14129234 Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate](/img/structure/B14129234.png)
Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate is a specialized organosilicon compound known for its unique properties and applications. It is characterized by its molecular structure, which includes hexafluoropentyl and bis(triethoxysilyl)propyl groups, making it a valuable building block in various industrial and research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate typically involves the reaction of hexafluoropentanol with bis(triethoxysilyl)propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture interference, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the triethoxysilyl groups hydrolyze to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a catalyst such as hydrochloric acid or acetic acid.
Condensation: Often facilitated by the presence of a base such as ammonia or an organotin catalyst.
Major Products Formed
The major products formed from these reactions include siloxane networks and cross-linked polymers, which are valuable in creating durable and resistant coatings .
Applications De Recherche Scientifique
Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate involves the formation of strong siloxane bonds upon hydrolysis and condensation. These bonds contribute to the compound’s stability and durability. The hexafluoropentyl group imparts hydrophobic and oleophobic properties, making it effective in creating water and oil-resistant surfaces .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecafluorooctyl (bis(triethoxysilyl)propyl)carbamate: Similar in structure but with a longer fluorinated chain, offering enhanced hydrophobic properties.
Trifluoro-1-(trifluoromethyl)ethyl [3-(trimethoxysilyl)propyl]carbamate: Contains a shorter fluorinated chain, providing different hydrophobic and oleophobic characteristics.
Uniqueness
Hexafluoropentyl [bis(triethoxysilyl)propyl]carbamate is unique due to its balanced hydrophobic and oleophobic properties, making it versatile for various applications. Its specific molecular structure allows for effective surface modification and the creation of durable coatings .
Propriétés
Formule moléculaire |
C25H48F6N2O10Si2 |
|---|---|
Poids moléculaire |
706.8 g/mol |
Nom IUPAC |
[2,2,3,3,4,4-hexafluoro-5-(3-triethoxysilylpropylcarbamoyloxy)pentyl] N-(3-triethoxysilylpropyl)carbamate |
InChI |
InChI=1S/C25H48F6N2O10Si2/c1-7-38-44(39-8-2,40-9-3)17-13-15-32-21(34)36-19-23(26,27)25(30,31)24(28,29)20-37-22(35)33-16-14-18-45(41-10-4,42-11-5)43-12-6/h7-20H2,1-6H3,(H,32,34)(H,33,35) |
Clé InChI |
YCBPNPQAQPNRNB-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCNC(=O)OCC(C(C(COC(=O)NCCC[Si](OCC)(OCC)OCC)(F)F)(F)F)(F)F)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



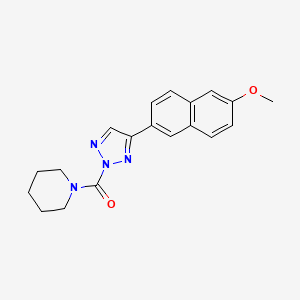
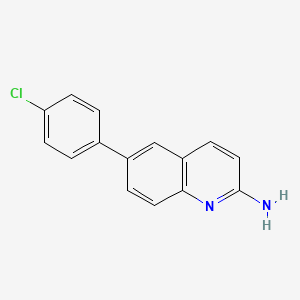
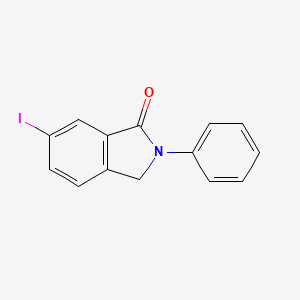
![9-(2,5-dihydroxyphenyl)-2-[2-(4-ethoxyphenyl)ethyl]tetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B14129167.png)
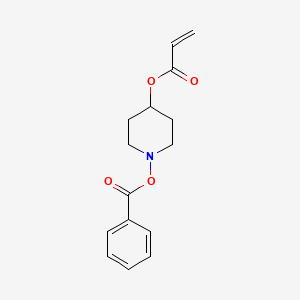

![N'-[(Z)-(3,4,5-trimethoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14129186.png)
![Methyl 1-[(cyclohexylcarbamoyl)amino]cyclohexanecarboxylate](/img/structure/B14129194.png)
